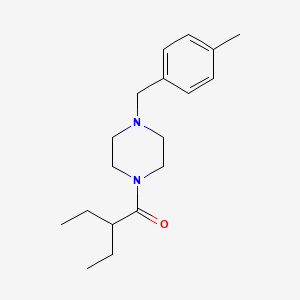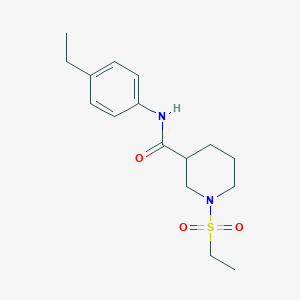
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine
Descripción general
Descripción
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine, also known as EMBP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. EMBP is a piperazine derivative that has shown promise in a variety of fields, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of dopamine receptors. This compound has been shown to bind to dopamine receptors with high affinity, leading to the activation or inhibition of downstream signaling pathways. This modulation of dopamine signaling may explain the observed effects of this compound on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to increase locomotor activity, alter anxiety-like behavior, and modulate dopamine release. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects suggest that this compound may have potential therapeutic applications for various disorders, but further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool, including its high purity and availability. This compound is also relatively stable and easy to handle, making it a useful compound for in vitro and in vivo experiments. However, there are also limitations to using this compound in research. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound on behavior and physiology may be dose-dependent, which can make it challenging to design experiments that accurately reflect its effects.
Direcciones Futuras
There are several future directions for research on 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine. One area of interest is the development of this compound as a therapeutic agent for various disorders, such as anxiety and depression. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on dopamine signaling. Additionally, further research is needed to fully understand the effects of this compound on behavior and physiology, including its potential for addiction and abuse liability. Overall, this compound is a promising compound for scientific research, and further investigation of its properties and applications is warranted.
Aplicaciones Científicas De Investigación
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been studied for its potential applications in neuroscience, pharmacology, and biochemistry. In neuroscientific research, this compound has been shown to modulate the activity of dopamine receptors, which are involved in reward processing and addiction. In pharmacological research, this compound has been investigated for its potential as a therapeutic agent for various disorders, such as anxiety and depression. In biochemistry research, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Propiedades
IUPAC Name |
2-ethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-17(5-2)18(21)20-12-10-19(11-13-20)14-16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYBZNFJPDRLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4850515.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-3-pyridinylbenzamide](/img/structure/B4850518.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4850524.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4850531.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4850537.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850558.png)

![N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)
![2-(butylthio)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4850598.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4850604.png)
![ethyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4850608.png)
![(3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4850617.png)
